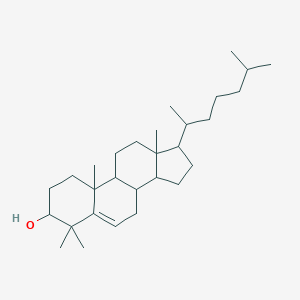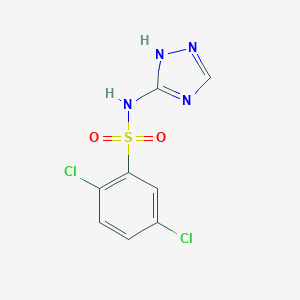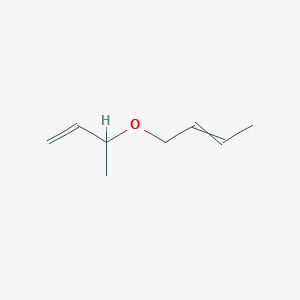![molecular formula C11H16Br2N2O2S B224492 4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide CAS No. 1421-00-7](/img/structure/B224492.png)
4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of two bromine atoms attached to ethyl and propyl groups, which are further connected to an amino group and a benzenesulfonamide moiety.
Métodos De Preparación
The synthesis of 4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide typically involves the reaction of benzenesulfonamide with 2-bromoethylamine and 2-bromopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions in the presence of oxidizing agents, such as hydrogen peroxide or potassium permanganate, resulting in the formation of sulfonic acids or other oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and water, as well as catalysts or bases like sodium hydroxide, potassium carbonate, and palladium on carbon .
Aplicaciones Científicas De Investigación
4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell growth, induction of apoptosis, or disruption of microbial cell membranes.
Comparación Con Compuestos Similares
4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide can be compared with other similar compounds, such as:
4-((2-Chloroethyl)(2-chloropropyl)amino)benzenesulfonamide: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and biological properties.
4-((2-Bromoethyl)(2-bromopropyl)amino)benzene-1-sulfonamide: A closely related compound with slight variations in the sulfonamide group, affecting its chemical and biological behavior.
The uniqueness of this compound lies in its specific combination of bromine atoms and the benzenesulfonamide moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
1421-00-7 |
|---|---|
Fórmula molecular |
C11H16Br2N2O2S |
Peso molecular |
400.13 g/mol |
Nombre IUPAC |
4-[2-bromoethyl(3-bromopropyl)amino]benzenesulfonamide |
InChI |
InChI=1S/C11H16Br2N2O2S/c12-6-1-8-15(9-7-13)10-2-4-11(5-3-10)18(14,16)17/h2-5H,1,6-9H2,(H2,14,16,17) |
Clave InChI |
HFKONGLDMIHZRA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(CCCBr)CCBr)S(=O)(=O)N |
SMILES canónico |
C1=CC(=CC=C1N(CCCBr)CCBr)S(=O)(=O)N |
| 1421-00-7 | |
Sinónimos |
4-N-(2-bromoethyl)-4-N-(2-bromopropyl)sulfanilamide T 18 T-18 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


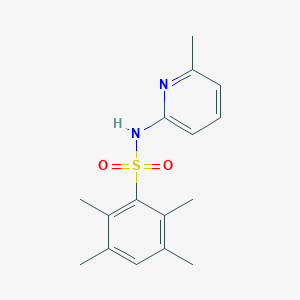
![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224450.png)

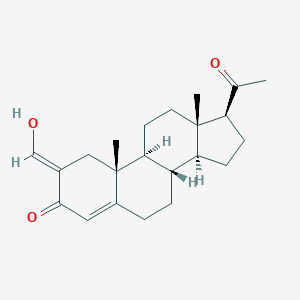

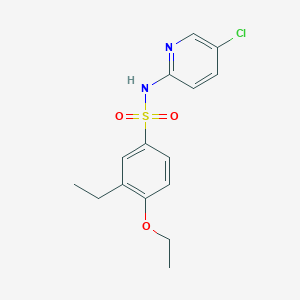
![(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine](/img/structure/B224489.png)
![1-[(4-Methoxynaphthyl)sulfonyl]-4-methylimidazole](/img/structure/B224512.png)
![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)
